molecular formula C24H25N3O4S B15355508 N-(4-methoxyphenyl)-3-(4-phenylpiperazine-1-carbonyl)benzenesulfonamide

N-(4-methoxyphenyl)-3-(4-phenylpiperazine-1-carbonyl)benzenesulfonamide

Cat. No.: B15355508
M. Wt: 451.5 g/mol
InChI Key: OMXGWUHJLHWWTH-UHFFFAOYSA-N
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Description

N-(4-Methoxyphenyl)-3-(4-phenylpiperazine-1-carbonyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a 4-methoxyphenyl group and a 4-phenylpiperazine-1-carbonyl moiety. The methoxy group enhances solubility and metabolic stability, while the phenylpiperazine moiety contributes to receptor-binding interactions, a common feature in neuroactive and anticancer agents .

Properties

Molecular Formula

C24H25N3O4S

Molecular Weight

451.5 g/mol

IUPAC Name

N-(4-methoxyphenyl)-3-(4-phenylpiperazine-1-carbonyl)benzenesulfonamide

InChI

InChI=1S/C24H25N3O4S/c1-31-22-12-10-20(11-13-22)25-32(29,30)23-9-5-6-19(18-23)24(28)27-16-14-26(15-17-27)21-7-3-2-4-8-21/h2-13,18,25H,14-17H2,1H3

InChI Key

OMXGWUHJLHWWTH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4

Origin of Product

United States

Biological Activity

N-(4-methoxyphenyl)-3-(4-phenylpiperazine-1-carbonyl)benzenesulfonamide is a compound of interest due to its potential therapeutic applications in various biological systems. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a benzenesulfonamide moiety, a piperazine ring, and an aromatic substituent. The chemical formula can be represented as follows:

Property Details
Molecular Formula C₁₈H₁₈N₂O₃S
Molecular Weight 342.41 g/mol
CAS Number Not specifically listed

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes:

  • Dopamine Receptors : The compound has shown affinity for dopamine receptors, particularly the D3 subtype, which is implicated in mood regulation and neuropsychiatric disorders .
  • Protease Inhibition : Similar derivatives have been reported to inhibit C1r protease, suggesting potential applications in treating conditions related to protease activity .

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Antidepressant Activity : By modulating dopamine receptor activity, it may contribute to antidepressant effects, supporting its use in mood disorders.
  • Antimicrobial Properties : Certain structural analogs have demonstrated antimicrobial activity, indicating potential for therapeutic use against infections .
  • Anti-inflammatory Effects : The sulfonamide group can influence inflammatory pathways, potentially reducing inflammation in various disease models.

Case Studies and Research Findings

  • In Vitro Studies : In vitro assays have shown that derivatives of the compound can significantly inhibit specific proteases involved in pathological processes. For instance, compounds similar to this compound were found to inhibit hemolysis assays effectively .
  • Animal Models : In animal studies, compounds with similar structures have been evaluated for their antidepressant and anxiolytic effects. These studies suggest that modulation of neurotransmitter systems can lead to significant behavioral changes.
  • Clinical Implications : Preliminary clinical data indicate that compounds with this chemical framework could be beneficial in treating mood disorders and anxiety-related conditions, although further clinical trials are necessary for validation.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogues

The compound shares structural homology with benzenesulfonamides bearing substituted piperazine-carbonyl groups. Below is a comparative analysis of its analogs:

Table 1: Structural and Pharmacological Comparison
Compound Name Substituents Molecular Weight Key Activity/Property Reference
Target Compound 4-Methoxyphenyl, 4-phenylpiperazine-carbonyl ~527 (estimated) Not explicitly reported; inferred enzyme/receptor modulation
N-(4-Butylphenyl)-3-(4-(2-Chlorophenyl)piperazine-1-carbonyl)-4-methylbenzenesulfonamide 4-Butylphenyl, 2-chlorophenylpiperazine, methyl group 526.099 Antimicrobial (assumed from sulfonamide class)
4-[4-(2,3-Dimethylphenyl)piperazine-1-carbonyl]-N-methyl-N-phenylbenzenesulfonamide 2,3-Dimethylphenylpiperazine, methyl-phenyl Not reported Likely CNS-targeted (piperazine derivatives)
4-Nitrobenzenesulfonamide with Benzhydrylpiperazine (Compound 4c) Nitrobenzenesulfonamide, benzhydrylpiperazine 508.9 Selective carbonic anhydrase I inhibitor
ZSY-04 (GPR119 agonist) 4-Methoxyphenylpiperazine, pyrido-pyrazinone Not reported GPR119 agonist (diabetes therapy)
1-(3-Amino-4-Morpholinoindazole)-N-(4-Methoxyphenyl)cyclopropane-carboxamide Morpholinoindazole, cyclopropane-carboxamide, 4-methoxyphenyl 870.96 Antiproliferative (cancer cell lines)

Pharmacological Profiles

  • Enzyme Inhibition :
    • Compound 4c () inhibits carbonic anhydrase I (IC₅₀ ~50 nM), attributed to its nitrobenzenesulfonamide and bulky benzhydrylpiperazine .
    • Pyrazole-sulfonamide hybrids () inhibit lipoxygenase (LOX, IC₅₀ 1.92–11.5 μM), suggesting the target compound may share similar mechanisms .
  • Receptor Modulation: ZSY-04 () activates GPR119, a target for type 2 diabetes, via its 4-methoxyphenylpiperazine motif.
  • Anticancer Activity: Morpholinoindazole derivatives () show antiproliferative effects (IC₅₀ <10 μM), highlighting the role of arylpiperazine in cancer drug design .

Structure-Activity Relationship (SAR) Insights

  • 4-Methoxyphenyl Group : Enhances solubility and bioavailability compared to chloro or nitro substituents .
  • Piperazine-Carbonyl Linker : Critical for hydrogen bonding with enzymes/receptors; bulkier groups (e.g., benzhydryl) improve selectivity but may reduce cell permeability .
  • Sulfonamide Core : Essential for enzyme inhibition; electron-withdrawing groups (e.g., nitro) increase acidity, improving binding to catalytic zinc in metalloenzymes .

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